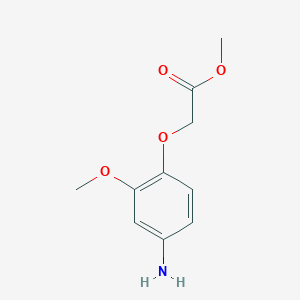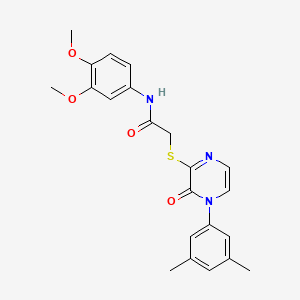
Methyl (4-amino-2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-amino-2-methoxyphenoxy)acetate” is a chemical compound with the CAS Number: 924843-60-7 . It has a molecular weight of 211.22 and its IUPAC name is methyl (4-amino-2-methoxyphenoxy)acetate .
Molecular Structure Analysis
The InChI code for “Methyl (4-amino-2-methoxyphenoxy)acetate” is 1S/C10H13NO4/c1-13-9-5-7 (11)3-4-8 (9)15-6-10 (12)14-2/h3-5H,6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl (4-amino-2-methoxyphenoxy)acetate” has a molecular weight of 211.22 . It is stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current literature.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- A study by Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, yielding target amides and demonstrating its potential in complex chemical syntheses (Novakov et al., 2017).
Antimicrobial Properties :
- Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including methyl 2-{4-[1-amino(thioxo)methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which showed significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).
Agricultural Chemistry and Herbicides :
- Hayashi and Kouji (1990) synthesized geometrical isomers of a related compound, which demonstrated substantial herbicidal effects on various broadleaf weeds, indicating potential agricultural applications (Hayashi & Kouji, 1990).
Biochemical Research :
- Engelmann, Kaufmann, and Diekert (2001) isolated an enzyme from Acetobacterium dehalogenans that transferred methyl groups to a corrinoid protein, suggesting applications in studying complex biochemical pathways (Engelmann, Kaufmann, & Diekert, 2001).
Analytical Chemistry :
- Gatti et al. (1990) used a compound structurally similar to methyl (4-amino-2-methoxyphenoxy)acetate for the high-performance liquid chromatographic determination of aliphatic thiols, highlighting its utility in analytical methodologies (Gatti et al., 1990).
Brown Adipose Tissue and Thermogenesis Research :
- Howe, Rao, Holloway, and Stribling (1992) identified methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate as a potential beta 3-adrenergic agonist, which could have implications in understanding thermogenesis and obesity treatment (Howe et al., 1992).
Organic Synthesis and Medicinal Chemistry :
- Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from compounds including 2-methoxy-5-nitroaniline, revealing the role of similar compounds in complex organic syntheses with potential medicinal applications (Roberts et al., 1997).
Material Science and Polymer Chemistry :
- Stenzel, Cummins, Roberts, Davis, Vana, and Barner‐Kowollik (2003) demonstrated the use of methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate in the living free radical polymerization of vinyl acetate, indicating applications in material science and polymer chemistry (Stenzel et al., 2003).
Propiedades
IUPAC Name |
methyl 2-(4-amino-2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRXLDGTOQXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)



![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)





